1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 55227-81-1
VCID: VC18667111
InChI: InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3
SMILES:
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-

CAS No.: 55227-81-1

Cat. No.: VC18667111

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- - 55227-81-1

Specification

CAS No. 55227-81-1
Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
IUPAC Name N,N-dimethyl-5-pentoxy-1-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3
Standard InChI Key OGBLRSUWNPZVTI-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with a dimethylcarboxamide moiety, and at the 5-position with a pentyloxy chain. The molecular formula is C₁₆H₂₁N₃O₂, with a calculated molecular weight of 287.36 g/mol . The SMILES notation (CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C) and InChIKey (JIXDQOGBKZMWHQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration .

The pentyloxy group introduces a lipophilic character, while the carboxamide moiety contributes hydrogen-bonding capacity, creating a bifunctional profile that may enhance membrane permeability and target binding. Comparative analysis with simpler pyrazole derivatives, such as N-phenyl-1H-pyrazole-3-carboxamide (CID 680935), highlights the role of the pentyloxy chain in modulating solubility and steric interactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, offer insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 164.1 Ų, while the [M+Na]+ adduct measures 175.7 Ų . These metrics are critical for mass spectrometry-based identification in complex matrices.

Adductm/zPredicted CCS (Ų)
[M+H]+274.15502164.1
[M+Na]+296.13696175.7
[M+NH₄]+291.18156170.7
[M-H]-272.14046166.7

Table 1: Predicted collision cross-sections for major adducts of 1H-pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- .

Synthesis and Derivative Formation

Derivative Optimization

Structural analogs demonstrate the impact of substituent modification on physicochemical properties. For example:

Compound NameAlkoxy ChainMolecular Weight (g/mol)Key Feature
N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamideMethoxy245.27Enhanced solubility in polar solvents
N,N-Dimethyl-5-butoxy-1-phenyl-1H-pyrazole-3-carboxamideButoxy273.34Balanced lipophilicity
Target CompoundPentyloxy287.36Optimal membrane permeability

Table 2: Comparative analysis of alkoxy-substituted pyrazole carboxamides .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The pentyloxy chain confers moderate lipophilicity (calculated logP ≈ 3.2), suggesting favorable absorption in gastrointestinal and blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation strategies such as salt formation or nanoemulsion .

Metabolic Stability

In silico predictions using cytochrome P450 binding models indicate susceptibility to oxidation at the pentyloxy chain’s terminal methyl group, potentially generating carboxylic acid metabolites. Co-administration with CYP3A4 inhibitors may prolong systemic exposure .

Industrial and Research Applications

Pharmaceutical Development

The compound’s bifunctional solubility profile positions it as a lead candidate for:

  • CNS-targeted therapies: Potential use in neurodegenerative disorders due to predicted blood-brain barrier penetration.

  • Oncology: Combinatorial regimens with DNA-damaging agents to exploit synthetic lethality.

Agricultural Chemistry

Pyrazole derivatives are employed as herbicides and fungicides. The pentyloxy chain may enhance soil adhesion, prolonging bioactivity against phytopathogens like Fusarium graminearum.

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